molecular formula C21H20ClN3O4S B2656626 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 886954-40-1

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B2656626
CAS No.: 886954-40-1
M. Wt: 445.92
InChI Key: IPPRUKMQZRXKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone” is a heterocyclic molecule featuring a benzothiazole core substituted with chlorine and methoxy groups, a piperazine linker, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-16-5-3-14(22)19-18(16)23-21(30-19)25-8-6-24(7-9-25)20(26)13-2-4-15-17(12-13)29-11-10-28-15/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRUKMQZRXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine ring
  • A benzo[d]thiazole moiety with chloro and methoxy substituents
  • A dihydrobenzo[b][1,4]dioxin component

This unique combination of structural elements suggests diverse pharmacological applications.

Biological Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, showing notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Specific derivatives of related compounds have shown mechanisms of action involving the inhibition of sirtuins and other cellular pathways critical for tumor growth .

Antimicrobial Properties

Some derivatives have exhibited promising antimicrobial activity. Studies focusing on the interaction of these compounds with bacterial proteins suggest their potential as effective antibacterial agents.

Anti-inflammatory Effects

The presence of the benzothiazole moiety is associated with anti-inflammatory properties. Research indicates that these compounds may modulate neurotransmitter receptors, which could be beneficial in treating inflammatory conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • VEGFR-II Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-II), which is pivotal in cancer progression .
  • Interaction with Receptors : The structural components may allow for interaction with various neurotransmitter receptors, influencing pain and inflammatory responses.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompound TestedCell LineIC50 ValuesNotable Findings
4qMCF-76.502 μMVEGFR-II inhibitor
16bK56220 μMSirtuin inhibition
VariousPC311.751 μMAnticancer activity

These findings underscore the potential of this class of compounds in therapeutic applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. The benzo[d]thiazole and piperazine components are particularly relevant due to their established roles in modulating inflammatory pathways. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties. One derivative demonstrated significant activity against various bacterial strains, highlighting its potential as an antimicrobial agent. The structural features of the compound likely enhance its interaction with bacterial proteins, making it a candidate for further development in antibiotic therapies.

Neuropharmacological Applications

Given the presence of the piperazine ring, there is interest in exploring the compound's effects on neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, potentially offering therapeutic avenues for psychiatric disorders or neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related piperazine derivative in a rat model of arthritis. The results showed a significant reduction in swelling and pain scores compared to control groups, indicating the compound's efficacy in managing inflammatory responses.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting it could be developed into a novel antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 7-Cl and 4-OCH₃ groups on the benzothiazole core distinguish the target from 7f (NO₂) and 8a (OCH₃ on benzothiophen). Chlorine’s electron-withdrawing nature and methoxy’s electron-donating properties may influence solubility and receptor binding.

Piperazine Linkers : Piperazine derivatives in 7f and 8a demonstrate flexibility in accommodating aryl groups (e.g., 4-nitrophenyl), suggesting the target’s piperazine linker could enhance pharmacokinetic properties .

Spectroscopic and Crystallographic Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound: Expected peaks for C=O (methanone), C-Cl, and C-O-C (dioxin).
  • 7f: Shows C=O (1685 cm⁻¹), NO₂ (1520 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
  • 8a : Displays O-H (3450 cm⁻¹) and C-O-C (1250 cm⁻¹), absent in the target compound .

¹H-NMR :

  • The target’s dihydrodioxin moiety would show characteristic peaks for methylene protons (δ 4.2–4.5 ppm), similar to 8a ’s dihydrobenzo[b]thiophen protons .

Crystallography :

  • While the target’s crystal structure is unreported, compound 5 () adopts a planar conformation with fluorophenyl groups oriented perpendicularly, suggesting steric or electronic constraints that may also apply to the target’s dioxin and benzothiazole units .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions. For example:

  • Reagent Ratios: Use a 1:1 molar ratio of precursors (e.g., substituted benzaldehyde and piperazine derivatives) to minimize side products .
  • Solvent Selection: Absolute ethanol or 1,4-dioxane is preferred for reflux reactions to enhance solubility and reduce decomposition .
  • Catalysis: Adding glacial acetic acid (5 drops per 0.001 mol substrate) improves condensation efficiency .
  • Purification: Recrystallization from water-ethanol mixtures (1:1 ratio) yields pure products with >65% recovery .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H NMR (400 MHz, DMSO-d6) to confirm proton environments, e.g., δ 1.69–1.75 ppm for CH2_2 groups in tetrahydrobenzo[b]thiophene derivatives .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 379.37 for triazole derivatives) .
  • HPLC-PDA: Reverse-phase C18 columns with methanol-water gradients (70:30) resolve impurities (<0.5% area) .

Q. How to design an initial biological screening protocol for cytotoxicity assessment?

Methodological Answer:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to evaluate selectivity .
  • Assay Protocol:
    • Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine .
    • Treat with compound (0.1–100 µM) for 48 hours.
    • Quantify viability via sulforhodamine B (SRB) assay, using DMSO as a vehicle control (max 0.5% v/v) .
  • Reference Compound: Include CHS-828 (a known antitumor agent) for comparative IC50_{50} calculations .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
  • Epigenetic Factors: Evaluate methylation or acetylation status of cancer cell lines, as these modify drug sensitivity .

Q. What methodologies are used to study structure-activity relationships (SAR) for piperazine-benzodioxin hybrids?

Methodological Answer:

  • Analog Synthesis: Replace the 7-chloro group with fluoro or methoxy substituents to assess electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Maestro to model interactions with target receptors (e.g., histamine H4_4R) .
  • Biological Testing: Compare IC50_{50} values against kinase inhibition profiles (e.g., EGFR, HER2) .

Q. How to evaluate environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis studies at pH 4–9 (25–50°C) to identify stable metabolites .
  • Biotic Degradation: Use soil microcosms spiked with 100 ppm compound; monitor via LC-MS/MS over 30 days .
  • Ecotoxicity: Test on Daphnia magna (48-hour LC50_{50}) and Aliivibrio fischeri (bioluminescence inhibition) .

Methodological Challenges and Solutions

Q. Handling Low Solubility in Biological Assays

  • Solution: Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer with 0.1% Tween-80 to prevent precipitation .

Q. Scaling Up Multi-Step Synthesis

  • Solution: Use flow chemistry for hazardous steps (e.g., chloroacetylation) to improve safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.